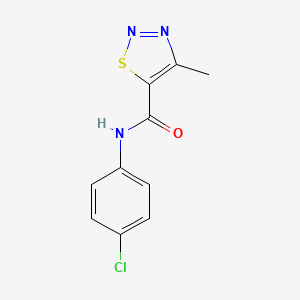
N-(4-chlorophenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-chlorophenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C10H8ClN3OS and its molecular weight is 253.7. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(4-chlorophenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a synthetic compound belonging to the class of thiadiazoles, which are known for their diverse biological activities. This article explores its biological activity, synthesis, mechanisms of action, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is C₁₁H₁₀ClN₃OS, with a molecular weight of 267.74 g/mol. The compound features a thiadiazole ring fused with a carboxamide group and a chlorobenzyl substituent, enhancing its lipophilicity and interaction with biological targets.
Biological Activities
This compound exhibits significant biological activities, including:
- Anticancer Activity : Studies have shown that derivatives of thiadiazoles can induce apoptosis in cancer cells. For example, compounds derived from the 1,3,4-thiadiazole scaffold demonstrated cytotoxicity against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines. The mechanism involves cell cycle arrest and increased apoptotic markers such as the Bax/Bcl-2 ratio and caspase 9 levels .
- Antimicrobial Properties : The compound has shown effectiveness against various bacterial strains. In vitro studies revealed minimum inhibitory concentrations (MIC) ranging from 1.95 to 15.62 µg/mL for certain derivatives, indicating strong antimicrobial activity .
- Antiviral Activity : Research indicates that thiadiazole derivatives possess antiviral properties. For instance, certain compounds have been evaluated for their ability to inhibit the Tobacco Mosaic Virus (TMV), showcasing their potential in virology .
The mechanism by which this compound exerts its biological effects largely involves:
- Enzyme Inhibition : The compound can bind to active sites of specific enzymes involved in disease progression. The chlorophenyl group enhances binding affinity to hydrophobic pockets in proteins.
- Induction of Apoptosis : In cancer cells, the compound's ability to alter the Bax/Bcl-2 ratio leads to programmed cell death through apoptosis pathways .
Synthesis
The synthesis of this compound typically involves cyclization reactions starting from appropriate precursors like 4-chlorobenzoic acid and thiosemicarbazide. Various synthetic routes have been optimized for high yield and purity using methodologies such as continuous flow reactors .
Case Studies and Research Findings
Several studies highlight the efficacy of this compound in various biological assays:
Properties
IUPAC Name |
N-(4-chlorophenyl)-4-methylthiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3OS/c1-6-9(16-14-13-6)10(15)12-8-4-2-7(11)3-5-8/h2-5H,1H3,(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTALIUQMLMIPSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














